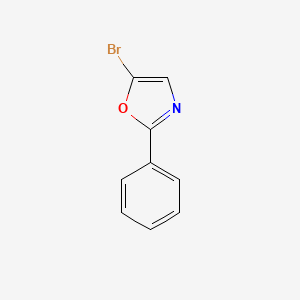

5-Bromo-2-phenyloxazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXVETKZQOUBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378325 | |

| Record name | 5-bromo-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92629-11-3 | |

| Record name | 5-bromo-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-phenyloxazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ref: 5-Bromo-2-phenyloxazole CAS No: 92629-11-3 Molecular Formula: C₉H₆BrNO Molecular Weight: 224.06 g/mol

Abstract

This compound is a halogenated heterocyclic compound featuring a core oxazole ring substituted with a phenyl group at the 2-position and a bromine atom at the 5-position. This strategic arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse molecular fragments. The phenyl-oxazole scaffold itself is a recognized pharmacophore present in numerous biologically active molecules. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, outlines a probable synthetic route, discusses its reactivity, and explores its potential applications in drug discovery, particularly as a key intermediate in the synthesis of kinase inhibitors.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-phenyl-1,3-oxazole | [2] |

| CAS Number | 92629-11-3 | [1][2] |

| Molecular Formula | C₉H₆BrNO | [1][2] |

| Molecular Weight | 224.06 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Very slightly soluble in water (0.11 g/L at 25°C, predicted) | [1] |

| pKa | 2.2 (predicted) | [1] |

| Storage Temperature | Refrigerator | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. The following data is based on typical spectral regions for similar compounds and predictive models.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the protons on the phenyl and oxazole rings. The single proton on the oxazole ring would likely appear as a singlet, while the phenyl protons would exhibit multiplets in the aromatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the nine carbon atoms. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity and isotopic effects. The carbons of the phenyl ring and the other two carbons of the oxazole ring will resonate in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N and C=C stretching vibrations of the oxazole and phenyl rings, typically in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the aromatic rings will appear around 3000-3100 cm⁻¹. The C-Br stretching frequency will be observed in the lower frequency region of the spectrum.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the oxazole ring and loss of fragments from the phenyl ring.

Synthesis and Reactivity

Synthesis of this compound

A common and effective method for the synthesis of oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[3][4] For this compound, a plausible synthetic route starts from the commercially available 2-bromo-1-phenylethanone (also known as phenacyl bromide).

Experimental Protocol: Robinson-Gabriel Synthesis (Proposed)

-

Acylation of the amino group: 2-Amino-1-phenylethanone (or its protected equivalent) would be acylated. However, a more direct approach starts with 2-bromo-1-phenylethanone.

-

Reaction with an amide: A more probable direct synthesis involves the reaction of 2-bromo-1-phenylethanone with formamide. This reaction, a variation of the Hantzsch oxazole synthesis, would proceed via initial N-alkylation of formamide followed by cyclization and dehydration.

Reactivity and Use in Cross-Coupling Reactions

The bromine atom at the 5-position of the oxazole ring is a key feature for its utility in organic synthesis, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

The 2-phenyl-oxazole motif is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. This compound serves as a key starting material or intermediate for the synthesis of these complex molecules, particularly in the development of kinase inhibitors.

Role as a Key Intermediate for Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology. The development of small molecule kinase inhibitors often involves the exploration of structure-activity relationships (SAR) by systematically modifying a core scaffold. This compound is an ideal starting point for such studies. The phenyl-oxazole core can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase, while the 5-position, via the bromine, allows for the introduction of various substituents to explore the solvent-exposed regions of the active site, thereby tuning potency and selectivity.

Workflow in Fragment-Based Drug Discovery

This compound can be utilized in a fragment-based drug discovery (FBDD) workflow. In this approach, small molecular fragments are screened for weak binding to the target protein. Hits are then optimized and grown into more potent lead compounds. The bromo-phenyloxazole core can be considered a "lead-like" fragment that can be further elaborated.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the reactivity of its bromine atom make it an attractive starting material for the creation of diverse molecular libraries. The phenyl-oxazole core is a well-established pharmacophore, and its incorporation into drug discovery programs, particularly in the field of kinase inhibitors, is a promising strategy for the development of new therapeutic agents. Further elucidation of its physical and spectroscopic properties, along with the development of optimized synthetic protocols, will undoubtedly enhance its utility for the scientific community.

References

- 1. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-2-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenyloxazole is a halogenated heterocyclic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities. The presence of a bromine atom and a phenyl group on the oxazole core of this compound makes it a valuable intermediate for further chemical modifications, particularly through cross-coupling reactions, to generate diverse molecular scaffolds for drug discovery and materials science. This document provides a comprehensive overview of the known physicochemical characteristics of this compound, along with detailed experimental protocols for its synthesis and analysis, and visualizations of key workflows.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic and analytical procedures.

| Property | Value | Reference(s) |

| CAS Number | 92629-11-3 | [1][2] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Physical Form | Solid | |

| Solubility | Very slightly soluble (0.11 g/L at 25 °C) | [1] |

| pKa (Predicted) | -0.56 ± 0.10 | [1] |

| Storage Conditions | Refrigerator, Inert atmosphere | [3] |

Spectral Data

Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the phenyl and oxazole ring protons. The protons on the phenyl group would typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The single proton on the oxazole ring would likely appear as a singlet in a distinct region of the aromatic spectrum.

13C NMR Spectroscopy

The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the phenyl ring are expected in the δ 120-140 ppm range. The two carbons of the oxazole ring directly bonded to the heteroatoms (C2 and C5) will have characteristic shifts, with the C2 carbon (bearing the phenyl group) and the C5 carbon (bearing the bromine atom) being significantly influenced by their substituents. Quaternary carbons will generally show weaker signals.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include C-H stretching from the aromatic rings (around 3100-3000 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and oxazole rings (in the 1600-1400 cm⁻¹ region), and the C-O-C stretching of the oxazole ring. The C-Br stretching vibration is expected at lower wavenumbers.

Mass Spectrometry

In a mass spectrum, this compound would exhibit a characteristic molecular ion peak. Due to the presence of bromine, there will be a distinctive isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5] Common fragmentation patterns for oxazoles involve cleavage of the heterocyclic ring.[6][7][8]

Experimental Protocols

Synthesis of this compound via Bromination of 2-Phenyloxazole

Materials:

-

2-Phenyloxazole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyloxazole in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.0 - 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude this compound can be purified by column chromatography followed by recrystallization.[12][13][14]

Column Chromatography:

-

Prepare a silica gel slurry in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization:

-

Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which it has high solubility when hot and low solubility when cold (e.g., ethanol).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in publicly accessible scientific literature regarding the biological activity and the involvement of this compound in any specific signaling pathways. Oxazole derivatives are known to exhibit a wide range of pharmacological properties, and this compound could be a candidate for pharmacological screening.[15][16] However, without experimental data, any discussion on its biological role would be speculative. Future research may explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent, given the known activities of other brominated heterocyclic compounds.

Safety Information

This compound should be handled with care in a laboratory setting. It is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. This guide has summarized its key physicochemical properties and provided plausible, detailed protocols for its synthesis and purification based on established chemical principles for related compounds. While specific experimental spectral data and biological activity information are currently limited, the data and methods presented here provide a solid foundation for researchers and scientists working with this compound. Further investigation into its biological properties is warranted to explore its potential in drug development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.vensel.org [pubs.vensel.org]

- 3. achmem.com [achmem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. asdlib.org [asdlib.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Bromination - Common Conditions [commonorganicchemistry.com]

- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro approaches to pharmacological screening in the field of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-phenyloxazole (CAS: 92629-11-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-phenyloxazole, a halogenated heterocyclic compound. The document details its physicochemical properties, potential synthesis methodologies, and available data on its biological significance, offering a valuable resource for its application in chemical synthesis and drug discovery.

Core Compound Data

This compound is a substituted oxazole ring system featuring a phenyl group at the 2-position and a bromine atom at the 5-position. The oxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The strategic placement of the bromo and phenyl groups offers potential for diverse chemical modifications, making it an interesting building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 92629-11-3 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 308.3 °C at 760 mmHg | |

| Density | 1.5 g/cm³ | |

| Solubility | Very slightly soluble (0.11 g/L at 25 °C) | [1] |

| Storage Temperature | Refrigerator |

Synthesis and Experimental Protocols

Proposed Synthesis via Van Leusen Reaction

The Van Leusen reaction involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.[2] For the synthesis of 5-substituted oxazoles, a modification of this reaction can be employed.

A potential synthetic route to this compound could involve the reaction of benzaldehyde with a brominated derivative of TosMIC or a subsequent bromination of the 2-phenyloxazole intermediate.

Conceptual Experimental Protocol: Van Leusen Oxazole Synthesis

Materials:

-

Benzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

A suitable brominating agent (e.g., N-Bromosuccinimide - NBS)

-

Base (e.g., Potassium carbonate - K₂CO₃)

-

Anhydrous solvent (e.g., Methanol, THF)

Procedure:

-

Formation of 2-Phenyloxazole: In a round-bottom flask under an inert atmosphere, dissolve benzaldehyde and TosMIC in the anhydrous solvent.

-

Cool the mixture in an ice bath and add the base portion-wise while stirring.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-phenyloxazole by column chromatography.

-

Bromination: Dissolve the purified 2-phenyloxazole in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).

-

Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) if necessary.

-

Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and wash the filtrate with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Note: This is a conceptual protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction times.

A logical workflow for this proposed synthesis is depicted in the following diagram:

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds, the following characteristic signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the phenyl ring, likely in the aromatic region (δ 7.0-8.0 ppm). A singlet for the proton at the 4-position of the oxazole ring would also be expected.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the phenyl and oxazole rings. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

-

C=N stretching of the oxazole ring.

-

C=C stretching of the phenyl and oxazole rings.

-

C-H stretching of the aromatic rings.

-

C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the phenyl group.

Biological Activity and Potential Applications in Drug Development

The biological activity of this compound has not been extensively studied. However, the broader class of oxazole-containing compounds has demonstrated significant potential in medicinal chemistry.

Potential as a VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[3][4] Inhibition of VEGFR-2 signaling is a clinically validated strategy for cancer therapy.[3][4] The oxazole scaffold is present in some reported kinase inhibitors, suggesting its potential as a pharmacophore for VEGFR-2 inhibition.[5] While direct experimental evidence for this compound is lacking, its structural similarity to other known inhibitors warrants investigation.

The general signaling pathway of VEGFR-2 and the point of action for its inhibitors are illustrated below.

Caption: Simplified VEGFR-2 signaling pathway and potential inhibition.

Cytotoxicity and Anticancer Potential

Various substituted oxazole derivatives have been reported to exhibit cytotoxic activity against different cancer cell lines.[6] The mechanism of action for some of these compounds involves the induction of apoptosis. Given these precedents, this compound could be a candidate for screening in cytotoxicity assays against a panel of cancer cell lines.

Conceptual Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the in vitro cytotoxicity of this compound against a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., NCI-H292 human lung carcinoma)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates a general workflow for evaluating the cytotoxic potential of a novel compound.

Caption: General workflow for assessing the cytotoxicity of a compound.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. While comprehensive data on its synthesis and biological activity is currently limited in publicly accessible literature, its structural features suggest it could serve as a valuable building block for the development of novel compounds with therapeutic potential, particularly in the area of oncology. Further research is warranted to establish detailed synthetic protocols, fully characterize its spectroscopic properties, and systematically evaluate its biological activity. This guide provides a foundational framework for researchers interested in pursuing studies on this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-2-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 5-Bromo-2-phenyloxazole, a halogenated heterocyclic compound. It covers its molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and safety information, compiled to serve as a vital resource for professionals in chemical research and pharmaceutical development.

Molecular Structure and Properties

This compound belongs to the oxazole family, a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. The presence of a phenyl group at the 2-position and a bromine atom at the 5-position defines its unique chemical characteristics and potential for further functionalization.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 5-bromo-2-phenyl-1,3-oxazole | [1] |

| CAS Number | 92629-11-3 | [1][2][3] |

| Molecular Formula | C₉H₆BrNO | [1][2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(O2)Br | [2][4] |

| InChI Key | MSXVETKZQOUBNB-UHFFFAOYSA-N | [1][2] |

| MDL Number | MFCD00466256 |[4] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 224.05 g/mol | [3] |

| Exact Mass | 222.96328 Da | [1][2] |

| Physical Form | Solid | |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Boiling Point | 308.3°C at 760 mmHg | [1] |

| Flash Point | 140.2 ± 25.7 °C | [1] |

| XLogP3 | 3.0 | [1] |

| Purity | ≥95% |

| Storage | Refrigerator (2-8°C), Inert atmosphere |[4] |

Synthesis and Characterization Workflow

The synthesis of substituted oxazoles can be achieved through various established methods, such as the Robinson-Gabriel synthesis or the Erlenmeyer-Plöchl azlactone synthesis.[5][6] For this compound, a common laboratory-scale approach involves the bromination of a 2-phenyloxazole precursor. Post-synthesis, a standard workflow of purification and spectroscopic analysis is employed to confirm the structure and purity of the final compound.

References

Spectroscopic Data of 5-Bromo-2-phenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenyloxazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole core in various biologically active molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions and biological systems. This guide provides an in-depth overview of its expected spectroscopic data and the methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic values for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 8.0 - 7.8 | Multiplet | 2H | Phenyl-H (ortho) |

| ~ 7.5 - 7.3 | Multiplet | 3H | Phenyl-H (meta, para) |

| ~ 7.2 | Singlet | 1H | Oxazole-H (C4-H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 161 | Oxazole Ring Carbon (C2) |

| ~ 151 | Oxazole Ring Carbon (C5) |

| ~ 129 - 131 | Phenyl Ring Carbons |

| ~ 126 | Phenyl Ring Carbon (ipso) |

| ~ 124 | Oxazole Ring Carbon (C4) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~ 3100 | Medium | C-H Aromatic Stretch |

| ~ 1600, 1480, 1450 | Medium to Strong | C=C and C=N Stretching (Aromatic and Oxazole Rings) |

| ~ 1100 - 1000 | Strong | C-O-C Stretching (Oxazole Ring) |

| ~ 800 - 700 | Strong | C-H Bending (Aromatic) |

| ~ 700 - 600 | Medium | C-Br Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 223/225 | High | [M]⁺ (Molecular Ion Peak, showing isotopic pattern for Br) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl Cation) |

| 77 | Medium | [C₆H₅]⁺ (Phenyl Cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for protons. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum. Standard acquisition parameters would be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer would be used. A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the compound in a volatile solvent like methanol or acetonitrile is prepared.

Instrumentation and Data Acquisition: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source would be used. For EI, the sample is introduced into the high vacuum of the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-phenyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines the available data on its solubility and stability, and provides detailed experimental protocols for the determination of these critical parameters. The methodologies described are based on established analytical techniques and regulatory guidelines to ensure data integrity and reproducibility.

Core Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₆BrNO and a molecular weight of approximately 224.06 g/mol .[1] Key identifiers for this compound are provided in the table below.

| Property | Value |

| CAS Number | 92629-11-3 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Physical Form | Solid |

| Storage | Recommended to be stored in a refrigerator. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The available quantitative and qualitative solubility data for this compound are summarized below.

Aqueous Solubility

The aqueous solubility of this compound has been reported as very slightly soluble.[2]

| Solvent | Temperature | Solubility |

| Water | 25 °C | 0.11 g/L |

Organic Solvent Solubility

Quantitative data on the solubility of this compound in a range of organic solvents is not extensively available in the public domain. However, based on its chemical structure, which includes a non-polar phenyl group and a moderately polar oxazole ring, its solubility in common organic solvents can be predicted. To obtain precise quantitative data, the experimental protocol outlined below is recommended.

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.[3][4][5]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The oxazole ring is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of ring-opened byproducts.

-

Oxidation: The electron-rich oxazole ring can be a target for oxidative degradation.

-

Photodegradation: The presence of the bromophenyl moiety suggests a potential susceptibility to photolytic cleavage upon exposure to UV or high-intensity visible light.

To confirm these pathways and identify the resulting degradants, a comprehensive forced degradation study is necessary.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are designed to be followed by researchers in a laboratory setting.

Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the quantitative solubility of this compound in water and various organic solvents.

Materials:

-

This compound

-

Purified water (Milli-Q or equivalent)

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide, etc.)

-

Glass vials with PTFE-lined caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent (water and organic solvents). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method (a general method is provided below).

-

Calculation: Calculate the solubility in g/L or mg/mL by taking into account the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Forced Degradation Study

This study is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[3][4][5]

Objective: To investigate the stability of this compound under acidic, basic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN)

-

Purified water

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute for HPLC analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period (e.g., 24 hours). At specified time points, withdraw samples and dilute for HPLC analysis.

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours). At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

Photostability: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light. Analyze the samples by HPLC after exposure.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Logical Flow of a Forced Degradation Study

Caption: Forced degradation study workflow.

Stability-Indicating HPLC Method

This method is designed to separate and quantify the parent compound from its potential degradation products.

Objective: To provide a robust analytical method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions:

| Parameter | Recommended Condition |

| HPLC System | A system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with a suitable gradient (e.g., 5% to 95% B over 20 minutes) to be optimized for best separation. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at a suitable wavelength (to be determined by UV scan, likely around 260-280 nm) |

| Injection Vol. | 10 µL |

Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

This technical guide provides foundational information on the solubility and stability of this compound. While some initial data is available, further experimental work, as outlined in the provided protocols, is necessary to fully characterize these critical properties. The successful execution of these studies will enable researchers and drug development professionals to make informed decisions regarding the formulation, storage, and analytical control of this promising compound.

References

5-Bromo-2-phenyloxazole: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 5-Bromo-2-phenyloxazole, a chemical intermediate used in laboratory and manufacturing settings. The information is compiled from various safety data sheets to ensure a thorough understanding of its potential hazards and the necessary measures to mitigate risks. Adherence to these guidelines is crucial for maintaining a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[2][3] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation.[1][3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C9H6BrNO[4] |

| Molecular Weight | 224.05 g/mol [2] |

| Appearance | Solid |

| CAS Number | 92629-11-3[2][4] |

| Solubility | Very slightly soluble (0.11 g/L at 25°C) (Predicted)[4] |

| Storage Temperature | 2-8°C, inert atmosphere[2] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring safety.

Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area.[1] Local exhaust ventilation is recommended to control airborne concentrations.

Personal Protective Equipment

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety goggles with side-shields or face shield.[1] |

| Skin Protection | Protective gloves (e.g., nitrile rubber), impervious clothing.[1] |

| Respiratory Protection | A suitable respirator should be worn if ventilation is inadequate.[1] |

General Hygiene Practices

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Take off contaminated clothing and wash it before reuse.[1]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician.[1] |

Storage and Disposal

Storage

-

Store in a cool, well-ventilated area in a tightly sealed container.[1]

-

Keep away from direct sunlight and sources of ignition.[1]

-

Recommended storage temperature is at room temperature for short periods (<2 weeks) and refrigerated (2-8°C) for long-term storage.[1][2]

-

Store locked up.[1]

Disposal

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

-

Do not allow the product to enter drains or watercourses.[1]

Experimental Protocols Framework

Detailed experimental protocols for toxicity studies of this compound are not publicly available. However, a general workflow for assessing the safety of a new chemical entity would typically involve the following stages.

Caption: Generalized workflow for chemical safety assessment.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for safe laboratory handling of chemicals.

References

In-Depth Technical Guide to 5-Bromo-2-phenyloxazole for Researchers and Drug Development Professionals

An examination of the synthesis, properties, and potential applications of 5-Bromo-2-phenyloxazole, a halogenated heterocyclic compound with relevance in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and professionals in the field of drug development. The document details commercial suppliers, physicochemical properties, and outlines established synthetic and purification methodologies. Furthermore, it explores the potential applications of this compound, drawing from the broader understanding of brominated and oxazole-containing molecules in biological systems.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of chemical suppliers. The table below summarizes key quantitative data for this compound, facilitating comparison and procurement.

| Property | Value | Suppliers |

| CAS Number | 92629-11-3 | Amerigo Scientific, Parchem, Sigma-Aldrich, JHECHEM CO LTD, Apollo Scientific, Achmem |

| Molecular Formula | C₉H₆BrNO | Parchem, Achmem |

| Molecular Weight | 224.05 g/mol | Achmem |

| Purity | 95% - 98% | Sigma-Aldrich[1], Apollo Scientific |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Storage Temperature | Refrigerator (2-8°C), Inert atmosphere | Sigma-Aldrich, Achmem[2] |

Synthetic and Purification Protocols

Experimental Protocol: Van Leusen Oxazole Synthesis (Adapted)

This protocol is a generalized procedure based on the Van Leusen reaction, a reliable method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Materials:

-

Benzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

N-Bromosuccinimide (NBS)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve benzaldehyde (1.0 eq) and TosMIC (1.1 eq) in dry methanol.

-

Base Addition: Cool the mixture to 0°C and add potassium carbonate (2.0 eq) portion-wise while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenyloxazole.

-

Bromination: Dissolve the crude 2-phenyloxazole in a suitable solvent and add N-Bromosuccinimide (NBS) (1.1 eq). Stir at room temperature until TLC indicates the consumption of the starting material.

-

Final Work-up: Quench the reaction with a saturated solution of sodium thiosulfate and extract with dichloromethane. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

Purification Protocol: Flash Column Chromatography

The crude this compound can be purified using flash column chromatography on silica gel.

Procedure:

-

Column Preparation: Pack a glass column with a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Potential Applications and Biological Relevance

While specific studies on the biological activity of this compound are limited, the oxazole core and the presence of a bromine atom suggest potential applications in drug discovery and materials science. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom can serve as a synthetic handle for further functionalization, for instance, through Suzuki coupling reactions to introduce diverse aryl or heteroaryl groups.

The general workflow for exploring the utility of this compound in drug discovery is depicted below.

Conclusion

This compound represents a valuable building block for synthetic and medicinal chemists. Its commercial availability and the well-established chemistry of the oxazole ring provide a solid foundation for the development of novel compounds with potential therapeutic or material science applications. Further research into the specific biological activities and reaction pathways of this compound is warranted to fully elucidate its potential.

References

Initial Synthesis Routes for 5-Bromo-2-phenyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis routes for 5-Bromo-2-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The most direct and efficient pathway involves a two-step process: the initial construction of the 2-phenyloxazole core via the Van Leusen oxazole synthesis, followed by selective electrophilic bromination at the C5 position. This document provides a comprehensive overview of the methodologies, including detailed experimental protocols and expected quantitative data.

Summary of Synthetic Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the formation of the 2-phenyloxazole scaffold. Subsequently, this intermediate undergoes a regioselective bromination to yield the final product.

Route Overview:

-

Step 1: Synthesis of 2-Phenyloxazole via Van Leusen Oxazole Synthesis. This reaction constructs the oxazole ring from commercially available starting materials: benzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).

-

Step 2: Electrophilic Bromination of 2-Phenyloxazole. The 2-phenyloxazole intermediate is then brominated using N-Bromosuccinimide (NBS) to selectively introduce a bromine atom at the 5-position of the oxazole ring.

Data Presentation

The following tables summarize the key reagents and expected yields for each step of the synthesis.

Table 1: Reagents for the Synthesis of 2-Phenyloxazole

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Benzaldehyde | C₇H₆O | 106.12 | Starting Material |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | Reagent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Methanol | CH₃OH | 32.04 | Solvent |

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 2-Phenyloxazole | C₉H₇NO | 145.16 | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

Table 3: Expected Yields

| Reaction Step | Product | Expected Yield (%) |

| Van Leusen Oxazole Synthesis | 2-Phenyloxazole | 70-85% |

| Electrophilic Bromination | This compound | 60-75% |

Experimental Protocols

Step 1: Synthesis of 2-Phenyloxazole via Van Leusen Oxazole Synthesis

This procedure is adapted from established Van Leusen oxazole synthesis protocols.[1]

Materials:

-

Benzaldehyde

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0 eq).

-

Add anhydrous methanol to the flask to dissolve the reagents.

-

To the stirred solution, add anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenyloxazole.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2-phenyloxazole.

Step 2: Electrophilic Bromination of 2-Phenyloxazole

This protocol is based on the general procedure for the bromination of substituted oxazoles.[2]

Materials:

-

2-Phenyloxazole

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenyloxazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflow.

References

The Biological Landscape of Phenyloxazole Derivatives: A Technical Guide for Drug Discovery

An in-depth technical guide or whitepaper on the core.

The oxazole scaffold, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a privileged structure in medicinal chemistry. Its unique electronic properties and rigid conformation allow it to serve as a versatile framework for designing compounds that can interact with a wide array of biological targets.[1][2] When substituted with a phenyl group, the resulting phenyloxazole core gives rise to derivatives with a broad spectrum of pharmacological activities.[2] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, making this class of compounds a focal point for research and development.[1][2]

This technical guide provides a comprehensive overview of the key biological activities of phenyloxazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in this promising field.

Anticancer Activity

Phenyloxazole derivatives have emerged as a significant class of antineoplastic agents, demonstrating cytotoxicity against various human cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the disruption of critical cellular processes such as microtubule dynamics and cell cycle progression.[3][5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of phenyloxazole derivatives are typically evaluated using assays that measure cell viability or proliferation, with results expressed as the half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CTC₅₀).

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀ / CTC₅₀) | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-ones | A549 (Human Lung Carcinoma) | [1] | |

| 4-H benzylidene | A549 | 25 µg/mL (CTC₅₀) | [1] |

| 4-Cl benzylidene | A549 | 80 µg/mL (CTC₅₀) | [1] |

| 4-OH benzylidene | A549 | 33 µg/mL (CTC₅₀) | [1] |

| 4-OCH₃ benzylidene | A549 | 40 µg/mL (CTC₅₀) | [1] |

| 2-NO₂ benzylidene | A549 | 156 µg/mL (CTC₅₀) | [1] |

| 4-N(CH₃)₂ benzylidene | A549 | 38 µg/mL (CTC₅₀) | [1] |

| Arylpiperazinyl oxazoles (e.g., 6-48) | Various human cancer cell lines | Excellent cytotoxicity | [3] |

| Oxazolo[5,4-d]pyrimidine (Comp. 3g) | HT29 (Colon adenocarcinoma) | 58.4 µM (CC₅₀) | [6] |

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism for the anticancer activity of certain phenyloxazole and related isoxazole derivatives is the inhibition of tubulin polymerization.[3][5] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin (often at the colchicine-binding site), these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase, inhibition of cell proliferation, and ultimately, apoptosis.[5][7] Some aryloxazole derivatives also act as vascular-disrupting agents, targeting the tumor's blood supply.[3]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a common method to determine cytotoxicity based on the measurement of cellular protein content.[1]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the phenyloxazole derivative to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Calculation: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the CTC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Activity

Derivatives of the phenyloxazole core have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][8]

Quantitative Data: COX Inhibition

The inhibitory activity of these compounds is often evaluated against the two main isoforms of the COX enzyme, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it may reduce gastrointestinal side effects associated with non-selective NSAIDs.[8]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Timegadine* | To be determined | To be determined | To be calculated | [9] |

| Celecoxib (Control) | ~82 | ~6.8 | ~12 | [9] |

| Ibuprofen (Control) | ~12 | ~80 | ~0.15 | [9] |

| Note: Timegadine is a related NSAID used for context; specific IC₅₀ values for many phenyloxazole derivatives against COX enzymes require experimental determination following the protocols outlined below. |

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism for many phenyloxazole derivatives is the selective inhibition of COX-2.[8] In the inflammatory cascade, pro-inflammatory stimuli trigger the release of arachidonic acid from cell membranes. COX-2 then converts arachidonic acid into prostaglandins (e.g., PGE₂), which are key mediators of inflammation, pain, and fever. By blocking the active site of the COX-2 enzyme, these derivatives prevent prostaglandin synthesis, thereby exerting their anti-inflammatory effects.[8]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the IC₅₀ of a test compound against COX-1 and COX-2 enzymes.[10][11][12]

-

Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of purified COX-1 and COX-2 enzymes according to the manufacturer's instructions (e.g., from Cayman Chemical).[1] Reconstitute the substrate, arachidonic acid, in ethanol and dilute to the working concentration.[11][12]

-

Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and the phenyloxazole test compound at various serial dilutions. Include wells for 100% initial activity (enzyme + vehicle) and background controls (no enzyme).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1][12]

-

Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.[1]

-

Incubation: Incubate for a precise time (e.g., 2 minutes) at 37°C.[1]

-

Reaction Termination: Stop the reaction by adding a stopping reagent, such as a saturated stannous chloride solution or hydrochloric acid.[1][12]

-

Quantification: The product of the COX reaction, PGE₂, is quantified. This can be done using an Enzyme-Linked Immunosorbent Assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity.[10][13]

-

Calculation: The percent inhibition is calculated for each compound concentration relative to the 100% activity control. The IC₅₀ value is then determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Many phenyloxazole derivatives have been synthesized and evaluated for their activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[17][18]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-methyl-2-(disubstituted phenyl) benzoxazole (4b) | Staphylococcus aureus | 12.5 | [14] |

| 5-methyl-2-(disubstituted phenyl) benzoxazole (4c) | Staphylococcus aureus | 12.5 | [14] |

| 5-methyl-2-(disubstituted phenyl) benzoxazole (4c) | Candida albicans | 12.5 | [14] |

| 6-methyl-2-(disubstituted phenyl) benzoxazole (5a) | Pseudomonas aeruginosa | 25 | [14] |

| Phenyl-4-phenoxypyrazole (PYO1) | Staphylococcus aureus | 1 | [19] |

| Phenyl-4-phenoxypyrazole (PYO12) | Staphylococcus aureus | 1 | [19] |

| Phenyl-4-phenoxypyrazole (PYO12) | Gram-positive bacteria panel | 1 - 16 | [19] |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (A30-A34) | Candida albicans | 0.03 - 0.5 | [20] |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (A30-A34) | Cryptococcus neoformans | 0.25 - 2 | [20] |

| 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (A30-A34) | Aspergillus fumigatus | 0.25 - 2 | [20] |

Mechanism of Action

The mechanisms of antimicrobial action for phenyloxazole derivatives are varied. Some compounds, particularly those targeting Gram-positive bacteria, are known to interfere with the biosynthesis of the bacterial cell wall by binding to lipid intermediates like lipid II.[19] For antifungal derivatives, a common target is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[20]

Experimental Protocol: Broth Microdilution MIC Assay

This is the standard and most common method for determining the MIC of a novel antimicrobial agent.[17][21]

-

Compound Preparation: Prepare a stock solution of the phenyloxazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[21]

-

Inoculum Preparation: Culture the test microorganism on an agar plate. Select several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[18]

-

Inoculation: Dilute the adjusted bacterial suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.[18]

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin, ampicillin) should also be tested as a reference.[15][22]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[18]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[18] The optical density can also be measured with a plate reader for a more quantitative assessment.[17]

Other Biological Activities: Tyrosinase Inhibition

Certain phenolic derivatives of 2-phenylbenzoxazole have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[23] This activity makes them promising candidates for development as skin-lightening agents in cosmetics and for treating hyperpigmentation disorders.[24]

Quantitative Data: Tyrosinase Inhibition

| Compound | Source | Activity (IC₅₀) | Reference |

| 2-(2,4-dihydroxyphenyl)benzo[d]oxazole (Comp. 3) | Mushroom Tyrosinase | 0.51 µM | [23] |

| Kojic Acid (Control) | Mushroom Tyrosinase | 16.69 µM | [24] |

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.[24]

-